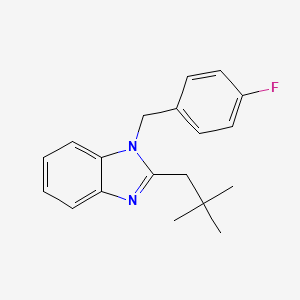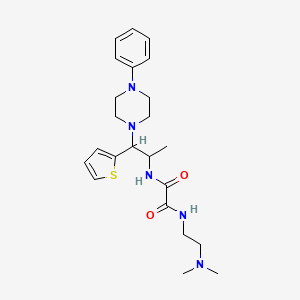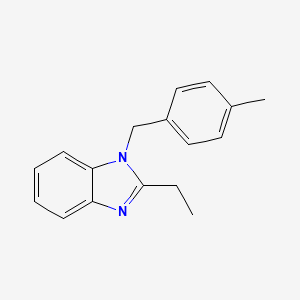![molecular formula C22H16ClN3O4S B11422589 (2Z)-N-(4-chlorophenyl)-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide](/img/structure/B11422589.png)
(2Z)-N-(4-chlorophenyl)-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamidoimino group, a 4-chlorophenyl group, and a chromene-3-carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or sulfides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include quinone derivatives, amines, and various substituted chromene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology: Its ability to form stable complexes with biological macromolecules makes it a valuable tool for probing biochemical pathways .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its diverse functional groups enable it to interact with various biological targets, making it a promising candidate for drug development .
Industry: Industrially, (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .
Mechanism of Action
The mechanism of action of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in inflammation and cancer progression.
Comparison with Similar Compounds
- (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(4-METHOXYPHENYL)-2H-CHROMENE-3-CARBOXAMIDE
- (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(4-BROMOPHENYL)-2H-CHROMENE-3-CARBOXAMIDE
- (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(4-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE
Comparison: Compared to these similar compounds, (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE exhibits unique properties due to the presence of the 4-chlorophenyl group. This group enhances its reactivity and potential biological activities, making it a more versatile compound for various applications .
Properties
Molecular Formula |
C22H16ClN3O4S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-chlorophenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C22H16ClN3O4S/c23-16-10-12-17(13-11-16)24-21(27)19-14-15-6-4-5-9-20(15)30-22(19)25-26-31(28,29)18-7-2-1-3-8-18/h1-14,26H,(H,24,27)/b25-22- |
InChI Key |
DVMQRBGXGKPSMW-LVWGJNHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide](/img/structure/B11422523.png)


![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11422555.png)
![N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11422561.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11422562.png)


![N-{2-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11422575.png)

![Ethyl 6-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11422588.png)
![3-(4-chlorobenzyl)-6-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11422597.png)
![4-chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11422602.png)
